Synthesis of 10-Chloro-10H-phenothiazine from diphenylamine
Synthesis of 10-Chloro-10H-phenothiazine from diphenylamine
An in-depth technical guide on the synthesis of chlorinated phenothiazine derivatives from diphenylamine, with a focus on the preparation of the core intermediate 10H-phenothiazine and its subsequent chlorination.
Introduction
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure where two benzene rings are fused to a thiazine nucleus.[1] This core structure is the foundation for a large family of pharmacologically active molecules, most notably antipsychotic drugs.[2][3] The synthesis of phenothiazine derivatives is a critical process in drug discovery and development, enabling the creation of novel compounds with tailored therapeutic properties.[4][5]
This technical guide provides a detailed overview of the synthesis of chlorinated phenothiazines, beginning with the foundational reaction of converting diphenylamine to 10H-phenothiazine. It then explores the subsequent chlorination of this intermediate. The document is intended for researchers, chemists, and professionals in the field of drug development, offering comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathways.
Part I: Synthesis of 10H-Phenothiazine from Diphenylamine
The most common and historically significant method for synthesizing the phenothiazine core involves the direct reaction of diphenylamine with elemental sulfur at elevated temperatures.[6][7][8] This reaction, often catalyzed by iodine or a Lewis acid like aluminum chloride, proceeds via a cyclization mechanism with the evolution of hydrogen sulfide gas.[9][10]
Reaction Pathway: Diphenylamine to 10H-Phenothiazine
The synthesis is a fusion reaction where diphenylamine undergoes electrophilic substitution and subsequent cyclization with sulfur.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of 10H-phenothiazine.
| Catalyst | Diphenylamine (molar eq.) | Sulfur (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| Iodine (trace) | 1 | 2 | 250-260 | 5 | 80 | 185 | [11] |
| Anhydrous AlCl₃ | 1 | 2.1 | 140-160 | - | 93 | 180 | [9][10] |
| Iodine | 1 | 1.5 | 175-185 | ~1.5 | - | - | [12] |
| Iodine | 1.25 | 1 | 160-200 | 4 | 95 | - | [13] |
Detailed Experimental Protocol
This protocol is a representative example based on the iodine-catalyzed method.[11]
Materials:
-
Diphenylamine (1.69 g, 0.01 mol)
-
Sulfur (0.64 g, 0.02 mol)
-
Iodine (trace amount, ~10-20 mg)
-
Ethanol
-
Deionized Water
Apparatus:
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Combine diphenylamine, sulfur, and a trace amount of iodine in a round-bottom flask.
-
Heat the mixture in a sand bath, gradually raising the temperature to 250-260 °C. Maintain this temperature for approximately 5 hours. The reaction will evolve hydrogen sulfide gas, which should be handled in a well-ventilated fume hood.
-
After 5 hours, remove the flask from the heat and allow the reaction mixture to cool to room temperature.
-
Dissolve the cooled, solidified product in a minimal amount of hot ethanol.
-
Pour the resulting ethanol solution into a beaker of cold water to precipitate the crude 10H-phenothiazine.
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from ethanol to obtain pure, yellowish crystals of 10H-phenothiazine.
-
Dry the purified product and determine its melting point and yield. The expected melting point is approximately 185 °C.[11]
Part II: Synthesis of Chloro-Phenothiazine Derivatives
Chlorination of the 10H-phenothiazine core can occur at the nitrogen atom (position 10) or on the aromatic rings (e.g., position 2). The synthesis of 10-Chloro-10H-phenothiazine , an N-chloro derivative, is less common than ring chlorination. However, the synthesis of ring-chlorinated phenothiazines, such as 2-Chloro-10H-phenothiazine, is a crucial step in the production of many pharmaceutical agents. Thionyl chloride (SOCl₂) is a reagent that has been reported for the synthesis of 2-Chloro-10H-phenothiazine.[2]
Reaction Pathway: 10H-Phenothiazine to 2-Chloro-10H-Phenothiazine
The reaction with thionyl chloride in a suitable solvent like benzene leads to electrophilic aromatic substitution on one of the benzene rings.
Quantitative Data Summary
The following table outlines the reaction details for the synthesis of a chlorinated phenothiazine derivative.
| Starting Material | Reagent | Solvent | Key Step | Product | Reference |
| 10H-Phenothiazine | Thionyl Chloride (SOCl₂) | Dry Benzene | Dropwise addition, reflux | 2-Chloro-10H-Phenothiazine | [2] |
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Chloro-10H-phenothiazine.[2]
Materials:
-
10H-Phenothiazine
-
Thionyl chloride
-
Dry benzene
Apparatus:
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Dissolve 10H-phenothiazine in dry benzene in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
From the dropping funnel, add thionyl chloride dropwise to the phenothiazine solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and carefully quench any excess thionyl chloride.
-
Isolate the crude product. This may involve removing the solvent under reduced pressure and washing the residue.
-
Purify the crude 2-Chloro-10H-phenothiazine, typically by recrystallization from a suitable solvent, to obtain the final product.
Conclusion
The synthesis of 10H-phenothiazine from diphenylamine is a robust and high-yielding reaction that provides the essential core structure for a vast array of derivatives. Subsequent functionalization, such as chlorination, is a key strategy for modifying the electronic and steric properties of the molecule, which in turn influences its biological activity. The protocols and data presented in this guide offer a comprehensive resource for chemists and researchers working on the synthesis and development of novel phenothiazine-based compounds for therapeutic applications.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmedchem.com [jmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
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- 10. prepchem.com [prepchem.com]
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- 12. US6407231B1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines - Google Patents [patents.google.com]
- 13. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
